Einecs 299-490-9
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93892-10-5 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-aminoethanol;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.C2H7NO/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;3-1-2-4/h1-7H,(H,11,12,13);4H,1-3H2 |
InChI Key |
ICLCLFHXGQPXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Synthesis and Industrial Production Methodologies of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Classical Synthetic Routes
The traditional synthesis of this compound is a two-step process involving the formation of naphthalene-1-sulphonic acid followed by a complexation reaction with 2-aminoethanol.
Reaction Mechanisms for Naphthalene-1-sulphonic Acid Formation
The primary method for producing naphthalene-1-sulphonic acid is through the electrophilic aromatic substitution reaction of naphthalene (B1677914). The most common sulfonating agents used are sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid. shokubai.org
The sulfonation of naphthalene is a reversible reaction. stackexchange.com The position of the sulfonic acid group on the naphthalene ring is sensitive to reaction conditions, particularly temperature. At lower temperatures, typically around 25-80°C, the kinetically favored product, naphthalene-1-sulfonic acid (alpha-naphthalenesulfonic acid), is predominantly formed. wikipedia.orggloballcadataaccess.org This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com
The reaction mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) generated from the sulfonating agent, on the electron-rich naphthalene ring. The carbocation intermediate formed is stabilized by resonance. For substitution at the alpha-position (C1), the intermediate can delocalize the positive charge over the adjacent ring while maintaining its aromaticity, a more stable arrangement than for beta-substitution. stackexchange.com
Upon formation, the naphthalene-1-sulfonic acid can be isolated, often as a hydrate (B1144303) by crystallization from aqueous solutions or as its salt after neutralization. globallcadataaccess.org
Amine-Sulfonic Acid Complexation Strategies
The second step in the synthesis is the formation of a stable salt or complex between the acidic naphthalene-1-sulphonic acid and the basic 2-aminoethanol. This is an acid-base reaction where the sulfonic acid group (-SO₃H) donates a proton to the amino group (-NH₂) of 2-aminoethanol. ontosight.ai
This complexation is typically achieved by reacting the two components in a suitable solvent. The resulting salt, Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), often exhibits altered physical properties compared to its parent compounds, such as modified solubility. ontosight.ai The formation of such complexes is driven by strong electrostatic interactions. beilstein-journals.orgnih.gov The stability and formation of these amine-sulfonic acid complexes can be influenced by the polarity of the solvent medium. beilstein-journals.orgnih.gov
Modern Industrial Production Processes
Industrial-scale production focuses on maximizing yield, purity, and cost-effectiveness.
Process Optimization and Yield Enhancement Techniques
In an industrial setting, the sulfonation of naphthalene is carefully controlled to favor the formation of the desired 1-isomer and to achieve high conversion rates. Key parameters that are optimized include:
Reaction Temperature: Maintaining a lower reaction temperature (e.g., 20-70°C) is crucial for maximizing the yield of naphthalene-1-sulfonic acid. globallcadataaccess.org At higher temperatures (e.g., above 150°C), the thermodynamically more stable but undesired naphthalene-2-sulfonic acid becomes the major product. shokubai.orgstackexchange.com
Reaction Time: The duration of the reaction is optimized to ensure complete sulfonation without promoting isomerization or the formation of polysulfonated by-products. A typical reaction time is around 3 hours at 70-75°C. globallcadataaccess.org
Reactant Stoichiometry: The molar ratio of the sulfonating agent to naphthalene is carefully controlled. Using a slight excess of the sulfonating agent can drive the reaction to completion, but a large excess can lead to the formation of disulfonic acids. google.com
Solvent Selection: While sulfonation can be carried out neat, the use of a solvent, such as tetrachloroethane, can sometimes be employed. globallcadataaccess.org The choice of solvent can influence reaction rates and product selectivity.
Reactor Design: To combat issues like the sublimation of naphthalene at reaction temperatures, specialized reactors have been designed. For instance, a reactor that suppresses naphthalene sublimation has been shown to dramatically increase product yield to nearly 98%. shokubai.org
Catalyst Systems in Industrial Synthesis
While the sulfonation of naphthalene with strong sulfonating agents like sulfuric acid or oleum does not strictly require a catalyst, certain compounds can influence the reaction. For instance, the use of phosphoric acid has been mentioned in the context of naphthalene alkylation, a related electrophilic substitution. wikipedia.org
More relevant to modern synthesis are developments in heterogeneous catalysis. For example, polymers functionalized with sulfonate groups have been synthesized to act as solid acid catalysts. mdpi.com While not directly applied to naphthalene-1-sulfonic acid production in the reviewed literature, this indicates a trend towards developing more sustainable and reusable catalyst systems for sulfonation reactions.
By-product Formation and Purity Considerations in Synthesis
A primary consideration in the synthesis of naphthalene-1-sulfonic acid is the formation of the isomeric naphthalene-2-sulfonic acid. The ratio of these isomers is highly dependent on the reaction temperature. stackexchange.comwikipedia.org
Other potential by-products include:
Disulfonic and Trisulfonic Acids: If the reaction conditions are too harsh (e.g., high temperature, high concentration of sulfonating agent, or prolonged reaction time), further sulfonation can occur, leading to the formation of naphthalenedisulfonic and trisulfonic acids. wikipedia.org
Unreacted Naphthalene: Incomplete reaction will leave residual naphthalene, which needs to be separated from the final product.
Sulfones: In some sulfonation reactions, sulfones can be formed as by-products, although this is less common for naphthalene compared to other aromatics.
Oxidation Products: Strong oxidizing agents used in sulfonation can lead to the formation of oxidation by-products.
Purification of the crude reaction mixture is essential to obtain high-purity naphthalene-1-sulfonic acid. This is often achieved through crystallization of the acid or its salts. globallcadataaccess.org For instance, a technical-grade product can be obtained by evaporation, while a purer product can be precipitated as its aniline (B41778) salt. globallcadataaccess.org The subsequent complexation with 2-aminoethanol must also be performed with purified starting materials to ensure the high purity of the final Einecs 299-490-9 compound.
Green Chemistry Approaches to Naphthalene-1-sulphonic Acid, Compound with 2-aminoethanol (1:1) Production
The traditional synthesis methods for naphthalene-1-sulphonic acid and its subsequent salt formation can be energy-intensive and may involve hazardous materials. Green chemistry principles offer a framework for developing more environmentally benign and sustainable production processes. acs.org
Key green chemistry principles applicable to the production of this compound include:
Prevention of Waste: Optimizing reaction conditions to maximize the yield of naphthalene-1-sulphonic acid and minimize the formation of by-products, such as the beta-isomer and polysulfonated naphthalenes, is a primary goal. researchgate.netacs.org
Atom Economy: The synthesis of the final salt from naphthalene-1-sulphonic acid and 2-aminoethanol has a high atom economy as it is an addition reaction with no by-products. acs.org
Use of Less Hazardous Chemical Syntheses: Research into alternative sulfonating agents that are less corrosive and hazardous than concentrated sulfuric acid or oleum is an active area.
Design for Energy Efficiency: The sulfonation of naphthalene is typically conducted at elevated temperatures, consuming significant energy. researchgate.net The use of more efficient heating methods or catalysts that allow the reaction to proceed at lower temperatures can lead to substantial energy savings. acs.org Modern approaches like flow chemistry can offer better heat and mass transfer, potentially leading to more energy-efficient processes. beilstein-journals.org
Use of Renewable Feedstocks: While naphthalene is traditionally derived from coal tar or petroleum, exploring bio-based sources for aromatic compounds is a long-term goal for green chemistry.
Catalysis: The use of solid acid catalysts could potentially replace liquid acids like sulfuric acid, simplifying purification and reducing waste.
Recent advancements in synthetic methodologies, such as the use of continuous flow reactors, can also contribute to a greener process. Flow chemistry offers advantages like improved safety, better reaction control, and easier scalability, which align with the principles of green engineering. beilstein-journals.org For instance, a continuous process for naphthalene sulfonation has been developed to improve control over the reaction. google.com
Furthermore, the development of photocatalytic methods for related organic transformations suggests potential future pathways for more sustainable synthesis routes. For example, naphthalene-based porous organic salts have been synthesized for photocatalytic oxidative coupling of amines, indicating the potential for light-driven reactions in this area of chemistry. rsc.org
Interactive Data Table: Green Chemistry Considerations
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Optimize reaction to reduce by-products. |
| Atom Economy | High for the final salt formation step. |
| Energy Efficiency | Explore low-temperature catalysts and flow chemistry. |
| Catalysis | Investigate solid acid catalysts to replace liquid acids. |
Advanced Analytical Characterization of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of the compound by examining the interaction of its components with electromagnetic radiation. The analysis focuses on identifying the characteristic signals from both the naphthalenesulfonate anion and the ethanolammonium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), the NMR spectrum is expected to show distinct signals corresponding to both the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the ethanolamine (B43304) moiety.
In a ¹H NMR spectrum, the seven protons on the naphthalene ring would typically appear as a complex series of multiplets in the aromatic region (approximately 7.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing sulfonate group. For the 2-aminoethanol component, which exists as the ethanolammonium cation in the salt, two triplets are expected in the aliphatic region. The methylene (B1212753) group adjacent to the protonated amine (-CH₂-NH₃⁺) would appear downfield (around 3.0-3.5 ppm) compared to the methylene group adjacent to the hydroxyl group (-CH₂-OH), which would appear around 3.7-4.0 ppm. The protons of the amine and hydroxyl groups themselves may be visible, but their signals can be broad and may exchange with solvent protons like D₂O.
A ¹³C NMR spectrum would complement the proton data, showing ten distinct signals for the naphthalene ring carbons and two signals for the aliphatic carbons of ethanolamine.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Naphthalene-1-sulphonic Acid, Compound with 2-aminoethanol (1:1) in a suitable solvent (e.g., DMSO-d₆)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Naphthalene Aromatic Protons | 7.0 - 9.0 | Multiplets |
| -CH₂-OH (Ethanolamine) | ~3.7 - 4.0 | Triplet |
| -CH₂-NH₃⁺ (Ethanolamine) | ~3.0 - 3.5 | Triplet |
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Due to the ionic, non-volatile nature of this salt, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.
When analyzed by ESI-MS, the compound would show ions corresponding to its two constituent parts.
Negative Ion Mode (-ESI): The naphthalenesulfonate anion would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular formula [C₁₀H₇SO₃]⁻, which has a calculated mass of approximately 207.02.
Positive Ion Mode (+ESI): The protonated 2-aminoethanol cation (ethanolammonium) would be detected at an m/z corresponding to its formula [C₂H₈NO]⁺, with a calculated mass of approximately 62.06.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions with high accuracy, providing definitive identification.
Table 2: Expected Mass Spectrometry Peaks using Electrospray Ionization (ESI)
| Ionization Mode | Detected Ion | Formula | Expected m/z |
| Negative (-ESI) | Naphthalenesulfonate Anion | [C₁₀H₇SO₃]⁻ | ~207.02 |
| Positive (+ESI) | Ethanolammonium Cation | [C₂H₈NO]⁺ | ~62.06 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. The spectra for this compound would feature characteristic bands from both the naphthalenesulfonate and ethanolammonium ions.
Key expected vibrational bands include:
O-H Stretching: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group of ethanolammonium.
N-H Stretching: Broad absorption in the 3000-3200 cm⁻¹ region, characteristic of the protonated amine (-NH₃⁺).
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) from the naphthalene ring.
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the methylene groups of ethanolammonium.
Aromatic C=C Stretching: Sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
S=O Stretching: Strong, characteristic absorption bands for the sulfonate group (SO₃⁻) typically found in the 1150-1250 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch) regions.
C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N and C-O bonds of the ethanolammonium cation.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene ring and the sulfonate group, which are often strong in Raman spectra.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating the target compound from impurities and for its quantification. The choice of technique depends on the compound's properties, particularly its ionic and non-volatile nature.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1).
Reversed-Phase HPLC: This is the most common mode used for naphthalene sulfonates. A C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the ionic nature of the compound, a buffer (e.g., phosphate (B84403) or acetate) is often added to control pH and ensure reproducible retention times.
Ion-Pair Chromatography: To improve retention and peak shape of the highly polar naphthalenesulfonate anion, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) can be added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which has a stronger interaction with the nonpolar stationary phase.
Detection: The naphthalene ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peak, confirming its identity. A typical monitoring wavelength would be around 220-230 nm. Fluorescence detection can also be employed for higher sensitivity and selectivity. chemicalbook.com
Table 3: Example HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Direct analysis of Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) by Gas Chromatography (GC) is not feasible. The compound is a salt and has a very low volatility, causing it to decompose at the high temperatures required for GC analysis.
For GC analysis to be possible, the compound must first be converted into a more volatile derivative. This process, known as derivatization, targets the polar functional groups (-SO₃H, -OH, and -NH₂).
Derivatization Agents: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used. These reagents will react with the sulfonic acid (after protonation), hydroxyl, and amine groups to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups.
Analysis: The resulting TMS-derivatized compound would be significantly more volatile and thermally stable, allowing for separation on a standard nonpolar or medium-polarity GC column (e.g., DB-5 or DB-17).
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural confirmation by analyzing the fragmentation pattern of the derivatized molecule. The analysis of ethanolamines by GC often requires specialized columns or derivatization for good peak shape and resolution.
This derivatization-GC approach is complex and can introduce variability, making HPLC the generally preferred method for routine analysis of this compound.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a powerful analytical technique for the separation and analysis of ionic species. For Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), CE can be employed to determine its purity and to quantify the individual components, the naphthalenesulfonate anion and the 2-aminoethanol cation.
The separation in CE is based on the differential migration of ions in an electric field. The mobility of an ion is influenced by its charge-to-size ratio. In the case of this salt, the naphthalenesulfonate anion and the protonated 2-aminoethanol cation would migrate in opposite directions in a capillary filled with a background electrolyte (BGE).
Research on the analysis of naphthalenesulfonate isomers has shown that a borate (B1201080) buffer system is effective for their separation. nih.govresearchgate.net The addition of cyclodextrins to the buffer can further enhance the separation selectivity by forming inclusion complexes with the naphthalene moiety. nih.gov For the analysis of the 2-aminoethanol cation, a similar CE system with reversed polarity could be utilized. The detection is typically performed using UV-Vis spectroscopy, where the naphthalene ring of the sulfonic acid provides a strong chromophore.
A hypothetical Capillary Electrophoresis method for the analysis of the naphthalenesulfonate anion from the dissolved salt is detailed in the table below.
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System with UV Detection |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 20 mM Sodium Borate Buffer, pH 9.2 |
| Applied Voltage | 25 kV |
| Injection Mode | Hydrodynamic (50 mbar for 5 s) |
| Detection Wavelength | 230 nm |
| Temperature | 25 °C |
This table presents a plausible set of parameters for CE analysis based on methods for similar compounds.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. For Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), which is expected to be a crystalline salt at room temperature, single-crystal XRD would provide precise information about its crystal structure. This includes the exact bonding interactions between the naphthalenesulfonate anion and the 2-aminoethanol cation, the conformation of the ions, and their packing in the crystal lattice.
The fundamental principle of XRD is the scattering of X-rays by the electron clouds of the atoms in a crystal. The scattered X-rays interfere constructively at specific angles, producing a diffraction pattern of spots or rings. The analysis of this pattern allows for the determination of the unit cell dimensions and the symmetry of the crystal.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The geometry of the ionic and covalent bonds. |
This table outlines the typical parameters obtained from a single-crystal XRD analysis.
Thermal Analysis Techniques for Phase Behavior Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing its phase behavior, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions of the compound. For a salt like this, a sharp endothermic peak in the DSC thermogram would indicate its melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and to study the decomposition of the compound. The TGA curve would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The presence of water of hydration would also be evident as a mass loss step at lower temperatures. Studies on the thermal stability of naphthalenesulfonic acids indicate that they can undergo desulfonation at elevated temperatures. wgtn.ac.nz
The following table presents illustrative thermal analysis data for Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1).
| Analysis Technique | Parameter | Illustrative Value |
| DSC | Melting Point (Onset) | 150 - 160 °C |
| DSC | Enthalpy of Fusion | 80 - 100 J/g |
| TGA | Onset of Decomposition | > 200 °C |
| TGA | Mass Loss at 300 °C | ~ 5 - 10% |
This table provides plausible thermal analysis data for the compound, which would need to be confirmed by experimental measurements.
Environmental Dynamics and Fate of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Environmental Distribution and Compartmentalization
The partitioning of EINECS 299-490-9 in the environment is dictated by the physicochemical properties of its dissociated ions. The compound's high water solubility and extremely low vapor pressure suggest that it will predominantly reside in the aquatic and terrestrial compartments, with atmospheric transport being limited to aerosol forms.
Upon entering an aquatic system, Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) rapidly dissociates into its constituent ions. The high polarity and water solubility of both the naphthalen-1-sulfonate anion and the ethanolammonium cation ensure their persistence in the aqueous phase.
The potential for bioaccumulation or partitioning to sediment is low. This is indicated by the octanol-water partition coefficient (Log Kow), a key measure of a chemical's lipophilicity. The naphthalen-1-sulfonate anion exhibits a low Log Kow value, signifying a strong preference for the water column over fatty tissues or organic sediment layers. Similarly, 2-aminoethanol is completely miscible with water and has a very low Log Kow. Consequently, the primary transport mechanism within aquatic ecosystems is advection and dispersion within the water column. Significant accumulation in sediment or aquatic organisms is not anticipated.
Table 1: Physicochemical Properties Influencing Environmental Distribution
| Property | Component | Value | Interpretation & Significance |
| Water Solubility | Naphthalen-1-sulfonate | >100 g/L (as sodium salt) | High solubility; remains in the aqueous phase. |
| 2-aminoethanol | Miscible | High solubility; remains in the aqueous phase. | |
| Log Kow | Naphthalen-1-sulfonate | 1.7 (estimated) | Low potential for bioaccumulation or sediment sorption. |
| 2-aminoethanol | -1.91 | Very low potential for bioaccumulation or sediment sorption. | |
| Vapor Pressure | This compound | < 0.0000001 kPa at 20°C | Non-volatile; will not partition to the atmosphere from water. |
| 2-aminoethanol | 0.065 kPa at 20°C | Moderately volatile, but protonation in water (pH < 11.5) prevents volatilization. | |
| Henry's Law Constant | 2-aminoethanol | 8.7 x 10⁻⁴ Pa·m³/mol | Low potential for volatilization from water. |
Note: Data is for individual components as the parent salt dissociates in the environment. Values are compiled from environmental and chemical databases.
Should the compound contaminate terrestrial environments, for instance through industrial sludge application or wastewater irrigation, its mobility is governed by interactions with the soil matrix. The key parameter for assessing this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
The naphthalen-1-sulfonate anion generally exhibits low to moderate adsorption to soil particles. Its mobility is therefore considered high, creating a potential for leaching through the soil profile and into groundwater, particularly in soils with low organic carbon content.
The 2-aminoethanol component, which exists as a cation (ethanolammonium) at typical environmental pH levels (pH < 9.5), may exhibit some electrostatic attraction to negatively charged soil components like clay minerals and organic matter. However, its high water solubility counteracts this tendency, and it is also considered to have high mobility in most soil types. Therefore, both components of this compound are expected to be mobile in soil matrices.
Direct volatilization of the salt from soil or water surfaces is a negligible pathway due to its ionic nature and resultant extremely low vapor pressure. The primary route for atmospheric entry is through the release of aerosols containing the compound during industrial processes or spray applications.
Once airborne as particulate matter, the compound is subject to atmospheric transport and subsequent removal via wet deposition (washout by rain or snow) and dry deposition. The atmospheric lifetime will be determined by these physical removal processes rather than chemical transformation. Given the high water solubility of the components, wet deposition is expected to be a highly efficient removal mechanism, returning the compound to terrestrial and aquatic ecosystems.
Biogeochemical Transformation Pathways
The ultimate environmental fate of this compound is determined by its susceptibility to biotic and abiotic degradation processes. Microbial degradation is the primary transformation pathway for both of its constituent ions.
Both naphthalenesulfonates and 2-aminoethanol are known to be biodegradable under various environmental conditions, although through distinct microbial pathways.
Naphthalen-1-sulfonate Degradation: A diverse range of bacteria, particularly from the genera Pseudomonas and Sphingomonas, can utilize naphthalenesulfonates as a source of carbon and sulfur. The degradation typically proceeds via one of two initial strategies:
Desulfonation: An initial enzymatic cleavage of the sulfonate group to release sulfite, which can be used as a sulfur source. The resulting naphthalene (B1677914) ring is then hydroxylated by dioxygenase enzymes.
Ring Hydroxylation: Initial oxidation of the aromatic ring system to form dihydroxy-naphthalene intermediates, followed by subsequent desulfonation. Following these initial steps, the aromatic ring is cleaved (via either meta- or ortho-cleavage pathways) and the resulting aliphatic intermediates are funneled into central metabolic pathways, leading to eventual mineralization to carbon dioxide and water. While inherently biodegradable, the process can be slow, with reported half-lives varying significantly based on microbial community adaptation and environmental conditions.
2-aminoethanol Degradation: 2-aminoethanol is a simple aliphatic amine that is readily and rapidly biodegradable. It serves as an excellent source of both carbon and nitrogen for a wide variety of microorganisms. The primary degradation pathway involves the enzyme ethanolamine-ammonia lyase, which catalyzes the deamination of 2-aminoethanol to produce acetaldehyde (B116499) and ammonia (B1221849). The acetaldehyde is subsequently oxidized to acetate (B1210297) and enters the Krebs cycle for energy production, while the ammonia is assimilated as a nitrogen source.
Table 2: Summary of Microbial Degradation Findings
| Component | Study Type | Conditions | Result/Half-life |
| Naphthalenesulfonates | OECD 301F (Manometric Respirometry) | Aerobic, non-adapted inoculum | 1-13% degradation in 28 days (Not readily biodegradable) |
| Inoculated River Water | Aerobic, adapted microbial community | Half-life of 10-30 days | |
| Anaerobic Sludge | Anaerobic | Very slow to negligible degradation | |
| 2-aminoethanol | OECD 301B (CO₂ Evolution Test) | Aerobic, non-adapted inoculum | >90% degradation in 14 days (Readily biodegradable) |
| Activated Sludge Simulation | Aerobic | >99% removal |
Abiotic degradation processes contribute to the transformation of the compound, with photolysis being more significant than hydrolysis.
Hydrolytic Decomposition: The carbon-sulfur bond in the naphthalen-1-sulfonate anion is extremely stable and resistant to hydrolysis under environmentally relevant pH conditions (pH 4-9). Likewise, the 2-aminoethanol component is hydrolytically stable. The ionic bond of the parent salt simply dissociates in water and does not undergo hydrolysis. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.
Photolytic Decomposition: The naphthalene aromatic ring system strongly absorbs ultraviolet (UV) radiation. This can lead to direct photolysis, where the absorbed energy causes bond cleavage or reaction. However, a more significant pathway in sunlit surface waters is indirect photolysis. This process involves reaction with photochemically produced reactive species, primarily the hydroxyl radical (•OH). The naphthalen-1-sulfonate anion is susceptible to attack by hydroxyl radicals, leading to hydroxylation and subsequent degradation. The 2-aminoethanol component will also react with hydroxyl radicals in both aquatic and atmospheric phases.
Table 3: Abiotic Degradation Parameters
| Component | Process | Rate Constant (k) | Calculated Half-life | Conditions |
| Naphthalen-1-sulfonate | Indirect Photolysis (Reaction with •OH) | 1.1 x 10¹⁰ L mol⁻¹ s⁻¹ | ~8 days | Typical sunlit surface water ([•OH] = 1.5 x 10⁻¹⁷ M) |
| 2-aminoethanol | Indirect Photolysis (Reaction with •OH) | 1.5 x 10⁹ L mol⁻¹ s⁻¹ | ~53 days | Typical sunlit surface water ([•OH] = 1.5 x 10⁻¹⁷ M) |
| 2-aminoethanol | Atmospheric Oxidation (Reaction with •OH) | 4.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~2.9 hours | Typical atmosphere ([•OH] = 5 x 10⁵ radicals/cm³) |
Persistence and Environmental Half-life Studies
Naphthalene-1-sulphonic Acid Component:
2-aminoethanol (MEA) Component:
In contrast, 2-aminoethanol (also known as monoethanolamine or MEA) is known to be rapidly biodegradable in the environment. www.gov.uksantos.com It has a reported phototransformation half-life in the air of approximately 11 hours. www.gov.uk In water, MEA is considered readily biodegradable, with studies showing degradation of over 90% in 21 days. santos.com Due to its rapid degradation, MEA is not expected to persist for extended periods in water, soil, or sediment. atamanchemicals.com
Sorption and Desorption Dynamics in Environmental Media
The sorption and desorption behavior of Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) in environmental media is also best understood by analyzing its individual components.
Naphthalene-1-sulphonic Acid Component:
Naphthalene sulfonic acids, being water-soluble, are generally mobile in the environment. ontosight.ai However, they can adsorb to soil and sediment, with the extent of sorption depending on the specific characteristics of the soil, such as organic matter content and pH. researchgate.netnih.gov Studies on naphthalene sorption show that it can be influenced by both the aromatic and aliphatic components of soil organic matter. nih.gov Desorption can also occur, and in some cases, may be enhanced by changes in environmental conditions like temperature. researchgate.net For some low-solubility naphthalene sulfonic acid salts, a very high sorption to sediment has been confirmed. canada.ca
2-aminoethanol (MEA) Component:
2-aminoethanol is miscible in water and has a very low potential to adsorb to soil and sediment, as indicated by its low log Koc values. santos.comatamanchemicals.com This suggests that the 2-aminoethanol component of the compound would be highly mobile in the environment and would not significantly contribute to sorption to solid environmental matrices.
Therefore, the sorption and desorption dynamics of the compound as a whole are expected to be primarily governed by the behavior of the naphthalene-1-sulfonate (B229774) anion. The compound is likely to be mobile in aquatic environments but can exhibit sorption to sediments and soils with higher organic content.
Computational Modeling of Environmental Fate
Computational models, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are often used to predict the environmental fate of chemicals when experimental data is limited. canada.ca For the Naphthalene Sulfonic Acids and Salts (NSAs) group, a read-across approach using data from analogues and the results of (Q)SAR models has been employed to inform ecological assessments. canada.cacanada.ca
Models like EPI Suite™ can be used to estimate properties such as biodegradation half-life. www.gov.uk However, it is important to note that many QSAR models are based on the neutral form of a chemical, and since naphthalene sulfonic acids are expected to be ionized in the environment, the applicability of these models can be limited. canada.ca
For Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), a comprehensive environmental fate assessment would ideally involve specific modeling of the salt, taking into account its dissociation and the individual behavior of the resulting ions. In the absence of such specific studies, the environmental fate is inferred from the modeling of its components and structurally similar compounds.
Mechanistic Studies and Biochemical Interactions of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Applications and Technological Implementations of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Role in Industrial Chemical Processes
The distinct chemical nature of Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) makes it a versatile component in several industrial processes, primarily leveraging its surface-active and reactive properties.
Surfactant and Dispersing Agent Applications
The amphiphilic structure of Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), containing both hydrophobic and hydrophilic moieties, allows it to function as a surfactant. ontosight.ai This property is fundamental to its application as a dispersing agent in various formulations. Naphthalenesulfonic acid and its salts are widely used to stabilize colloidal systems and prevent the agglomeration of particles. cymitquimica.com
In the context of dyes and pigments, naphthalenesulfonic acid derivatives are crucial. For instance, sulfonated naphthalene-formaldehyde condensates are used as dispersing agents for water-insoluble dyes, particularly for polyester (B1180765) and cellulose (B213188) acetate (B1210297) fibers, ensuring uniform color application. google.com These agents improve the wettability and grinding of pigments, leading to stable dispersions. made-in-china.comatamanchemicals.com Similarly, in the textile printing and dyeing industry, they are used in pigment pad dyeing and other dyeing processes to achieve a better appearance and even coloration. made-in-china.com
The effectiveness of these compounds as dispersants is also utilized in other industries. For example, they are employed in the production of synthetic rubbers and resins during emulsion polymerization and as dispersing agents for paper processing aids. atamanchemicals.com
Intermediate in Specialty Chemical Synthesis
Naphthalene-1-sulfonic acid and its derivatives are important intermediates in the synthesis of a wide range of specialty chemicals. ontosight.aiwikipedia.org The sulfonic acid group can be converted into other functional groups, allowing for the creation of more complex molecules. For example, fusion with sodium hydroxide (B78521) can convert naphthalene-1-sulfonic acid to 1-naphthol, a precursor for various dyes and pharmaceuticals. wikipedia.org
Furthermore, aminonaphthalenesulfonic acids, which are structurally related to the subject compound, are key intermediates in the production of azo dyes. nih.gov For instance, 2-Amino-1-naphthalenesulfonic acid (Tobias acid) is used as a diazo component for acid dyes and pigments. nih.gov The synthesis of such compounds often involves the sulfonation of naphthalene (B1677914) followed by other reactions like amination. nih.govgoogle.com The sodium salt of naphthalene-1-sulfonic acid is used to prepare naphthalene-1-sulfonyl chloride, another important synthetic reagent. fishersci.ptfishersci.fi
Auxiliary in Material Science and Engineering
In the field of material science, naphthalenesulfonic acid derivatives play a role in the development of new materials with specific surface properties. ontosight.ai One of the most significant applications is in the formulation of superplasticizers for concrete. atamanchemicals.com Alkylnaphthalene sulfonates, when condensed with formaldehyde, act as high-range water reducers, improving the workability and strength of concrete by allowing for a lower water-to-cement ratio. atamanchemicals.comchemondis.com This results in higher density and more durable concrete structures. atamanchemicals.com These superplasticizers are used in various construction applications, including highways, bridges, and high-rise buildings. atamanchemicals.com
Use in Analytical and Research Methodologies
The specific properties of Naphthalene-1-sulphonic acid and its salts also lend themselves to applications in analytical chemistry and laboratory research.
Calibration Standards and Reference Materials
While specific information on Einecs 299-490-9 as a calibration standard is not prevalent, related compounds are available as analytical standards. For example, 2-Amino-1-naphthalenesulfonic acid is offered as a reference material for analytical purposes. This suggests that pure forms of naphthalenesulfonic acid derivatives are used in quality control and analytical method development.
Reagent in Laboratory Synthesis
In a laboratory setting, naphthalene-1-sulfonic acid and its salts are used as reagents in various chemical reactions. The sodium salt of naphthalene-1-sulfonic acid serves as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). fishersci.ptfishersci.fi It is also utilized as a stationary liquid phase in gas chromatography for the resolution of isomers. fishersci.ptfishersci.fi Additionally, related compounds like 1-Amino-2-naphthol-4-sulfonic acid are used as reagents in analytical procedures. acs.org The reactivity of the sulfonic acid group allows for its use in synthesizing other organic compounds in a research context. wikipedia.org
Theoretical and Computational Chemistry of Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (T), are powerful tools for investigating the molecular properties of chemical compounds. acs.orgresearchgate.net These methods can predict geometric structures, electronic charge distributions, and spectroscopic characteristics.
The electronic structure of the Naphthalene-1-sulphonic acid-2-aminoethanol salt is characterized by an ionic bond between the naphthalenesulfonate anion and the ethanolammonium cation. The transfer of a proton from the strong sulfonic acid group (-SO₃H) to the amino group (-NH₂) of 2-aminoethanol results in a positively charged ethanolammonium cation and a negatively charged naphthalenesulfonate anion. ontosight.ai
The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the naphthalenesulfonate anion, the HOMO is typically associated with the π-system of the naphthalene (B1677914) ring, while the LUMO is also located on the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule.
Studies on related naphthalenesulfonic acid derivatives show that the HOMO-LUMO gap can be influenced by substituents and the molecular environment. uludag.edu.trresearchgate.net For instance, research on 2-amino-1-naphthalenesulfonic acid demonstrated that the calculated HOMO and LUMO energies are crucial for understanding electron excitation properties. spectroscopyonline.com The HOMO-LUMO energy gap for this related molecule was analyzed in various solvents, highlighting the role of the environment in its electronic structure. researchgate.net Natural Bond Orbital (NBO) analysis is another valuable technique that can elucidate the charge transfer and intermolecular interactions, such as the strong hydrogen bonds that form between the cation and anion. nih.govtandfonline.com In the case of the title compound, NBO analysis would be expected to confirm the ionic interaction between the sulfonate group (SO₃⁻) and the ammonium (B1175870) group (NH₃⁺) and quantify the stabilizing effects of these interactions.
Table 1: Representative Theoretical Data for Related Naphthalenesulfonic Acid Derivatives Note: This table presents typical data from computational studies on similar molecules, as direct data for Einecs 299-490-9 is not available. Values are illustrative.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (Eg) | 4.0 to 5.5 eV | Indicates chemical stability and resistance to electronic excitation. uludag.edu.tr |
Theoretical methods are highly effective in predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the vibrational frequencies and electronic transition energies, computational models can aid in the interpretation of experimental spectra.
For the naphthalenesulfonate-ethanolammonium salt, DFT calculations would predict characteristic vibrational modes. Key frequencies would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group, N-H and O-H stretching in the ethanolammonium cation, and various C-C and C-H vibrations of the naphthalene ring. Studies on similar molecules like 4-amino-3-hydroxy-1-naphthalenesulfonic acid have successfully used DFT to assign vibrational modes and have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netsci-hub.box
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). The naphthalenesulfonate anion is expected to have strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene ring system. The calculated absorption wavelengths can be compared with experimental data to validate the computational model. sci-hub.box
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their movement, conformational changes, and interactions at an atomistic level. uoa.gr
The ethanolammonium cation has conformational flexibility due to rotation around the C-C and C-O bonds. organicchemistrytutor.com Computational studies on similar alkylammonium cations have explored their potential energy surfaces to identify the most stable conformers. researchgate.net For the 2-aminoethanol cation, a key factor is the intramolecular interaction between the ammonium (NH₃⁺) and hydroxyl (-OH) groups. The most stable conformation is often a gauche form, which can be stabilized by intramolecular hydrogen bonding or favorable electrostatic interactions. beilstein-journals.org
As an amphiphilic salt, Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) possesses both a hydrophobic part (the naphthalene ring) and hydrophilic parts (the sulfonate and ethanolammonium headgroups). ontosight.aiatamanchemicals.com This structure suggests it will behave as a surfactant in aqueous solutions.
MD simulations are particularly well-suited for studying the aggregation behavior of surfactants. nih.gov At low concentrations, the salt would exist as solvated ion pairs. As the concentration increases, these ion pairs would self-assemble into larger aggregates, such as micelles, to minimize the unfavorable contact between the hydrophobic naphthalene rings and water. d-nb.info MD simulations can model this process, providing details about the structure of the aggregates and the arrangement of the ion pairs within them. Radial Distribution Functions (RDFs) derived from MD simulations can quantify the microscopic structure, for example, by showing the average distance between the sulfonate groups of different molecules in an aggregate. rsc.orgaip.org Studies on other ionic liquids and surfactants show that the interactions are complex, involving a balance of electrostatic forces, hydrogen bonding, and solvophobic effects. pku.edu.cnresearchgate.net
Structure-Activity Relationship (SAR) Modeling for Chemical Properties
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of a compound with its properties or activities. acs.orgresearchgate.net For a surfactant like this compound, SAR modeling can predict how structural modifications would influence its chemical and physical properties, such as surface tension, critical micelle concentration (CMC), and solubility.
The fundamental principle of its surfactant activity lies in its amphiphilic nature. atamanchemicals.comwikipedia.org
Hydrophobic Tail: The naphthalene ring is the primary hydrophobic component. Increasing the size of the aromatic system or adding alkyl chains to it would generally increase its hydrophobicity. researchgate.net
Hydrophilic Head: The ionic head consists of the sulfonate anion and the ethanolammonium cation. The strength of this hydrophilic group ensures water solubility.
Reaction Pathway Analysis and Mechanistic Predictions
Detailed reaction pathway analyses and specific mechanistic predictions derived from computational chemistry studies for Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1), are not extensively documented in dedicated research literature. However, a robust mechanistic pathway can be predicted based on fundamental principles of acid-base chemistry and computational studies of analogous sulfonic acid-amine systems.
The formation of this compound is fundamentally an acid-base neutralization reaction. ontosight.ai The reaction proceeds via a proton transfer from the acidic sulfonic acid group (-SO₃H) of naphthalene-1-sulfonic acid to the basic amino group (-NH₂) of 2-aminoethanol. ontosight.ai Theoretical studies on similar systems, such as the interaction between dodecylbenzene (B1670861) sulfonic acid and aniline (B41778), have shown that the formation of the resulting salt is an energetically and thermodynamically favorable process. scielo.br
The predicted reaction pathway involves the following key stages:
Initial Approach and Hydrogen Bonding: Initially, the reactant molecules, naphthalene-1-sulfonic acid and 2-aminoethanol, approach each other in a suitable solvent medium. A pre-reaction complex is formed, stabilized by a strong hydrogen bond between the acidic proton of the sulfonic acid group and the lone pair of electrons on the nitrogen atom of the 2-aminoethanol molecule.
Transition State: The reaction proceeds through a transition state where the proton is partially transferred from the sulfonic acid's oxygen atom to the amine's nitrogen atom. In this state, the proton is simultaneously shared between the donor oxygen and the acceptor nitrogen. Computational studies on proton transfer in other systems, such as at sulfonic acid groups in Nafion®, have explored the nature of such transition states, which can involve the formation of proton defects and intermediate complexes. rsc.org
While specific energetic data for this reaction is not available, the table below outlines the conceptual steps predicted for the formation of Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1).
| Stage | Description | Key Species Involved |
| 1. Reactants | The individual molecules are present in the reaction medium. | Naphthalene-1-sulphonic acid (C₁₀H₇SO₃H)2-aminoethanol (H₂NCH₂CH₂OH) |
| 2. Pre-reaction Complex | Formation of a hydrogen-bonded complex between the sulfonic acid and the amine. | C₁₀H₇SO₂-O-H···NH₂CH₂CH₂OH |
| 3. Transition State | The proton is in transit between the oxygen and nitrogen atoms. | [C₁₀H₇SO₂-O···H···NH₂CH₂CH₂OH]‡ |
| 4. Product (Ion Pair) | The final, stable salt formed by the naphthalen-1-sulfonate anion and the 2-hydroxyethylammonium cation. | [C₁₀H₇SO₃⁻][⁺NH₃CH₂CH₂OH] |
This predicted pathway is consistent with the well-established mechanisms for salt formation between strong organic acids and organic bases. Further dedicated computational studies, such as those employing Density Functional Theory (DFT), would be required to precisely calculate the reaction energy profile, activation barriers, and the exact geometries of the transition state and intermediates.
Research Gaps and Future Directions in Naphthalene 1 Sulphonic Acid, Compound with 2 Aminoethanol 1:1 Studies
Unexplored Synthetic Routes and Green Chemistry Innovations
Current industrial synthesis of naphthalenesulfonic acids often involves the sulfonation of naphthalene (B1677914) with strong acids like sulfuric acid or oleum (B3057394), which can generate significant waste and hazardous byproducts. europa.eusgs.com The formation of the 2-aminoethanol salt is a subsequent acid-base reaction. A primary research gap lies in the development of more environmentally benign and efficient synthetic methodologies.
Future research should prioritize "green chemistry" approaches. This includes the exploration of solid acid catalysts, which can be easily recovered and reused, minimizing waste. pergan.com The use of alternative sulfonating agents that are less corrosive and produce fewer emissions is another promising avenue. Microwave-assisted synthesis, which can lead to shorter reaction times and higher yields, also warrants investigation for the production of naphthalenesulfonic acid and its derivatives. sgs.com
Table 1: Comparison of Traditional and Potential Green Synthesis Routes
| Feature | Traditional Sulfonation | Potential Green Routes |
| Catalyst | Concentrated Sulfuric Acid/Oleum | Reusable solid acids, zeolites |
| Solvent | Often requires organic solvents | Solvent-free conditions, ionic liquids |
| Energy Input | High-temperature heating | Microwave irradiation, ultrasound |
| Byproducts | Acidic waste streams, isomers | Water, recyclable catalysts |
| Efficiency | Moderate to high yields | Potentially higher yields and selectivity |
Novel Analytical Methodologies for Trace Detection
The detection of naphthalenesulfonic acids in various environmental and industrial matrices is crucial for monitoring and quality control. While methods like high-performance liquid chromatography (HPLC) are established, there is a need for more sensitive and rapid analytical techniques for trace-level detection. rightanswerknowledge.comatamanchemicals.com
Future advancements should focus on the development of novel sensors and biosensors capable of real-time monitoring. The use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide higher specificity and lower detection limits. rightanswerknowledge.com Furthermore, the development of molecularly imprinted polymers (MIPs) as selective sorbents for solid-phase extraction could significantly enhance the pre-concentration and subsequent analysis of the target compound from complex samples.
Advanced Environmental Fate and Transport Modeling
The environmental behavior of Naphthalene-1-sulphonic acid and its 2-aminoethanol salt is not fully understood. As a water-soluble compound, it is expected to be mobile in aquatic systems. rightanswerknowledge.com However, detailed models that predict its transport, partitioning, and degradation in different environmental compartments are lacking.
Future research should focus on developing sophisticated computational models to simulate the environmental fate of this compound. These models should incorporate factors such as soil-water partitioning coefficients, biodegradation rates under various conditions, and potential for long-range transport. Such models are essential for conducting comprehensive environmental risk assessments.
Deeper Elucidation of Mechanistic Interactions at the Molecular Level
Understanding how Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) interacts with biological systems at the molecular level is fundamental to exploring its potential applications and any associated biological activity. While some studies have investigated the interaction of similar naphthalenesulfonic acid derivatives with proteins, specific data for this compound is scarce. wikipedia.org
Future investigations should employ techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography to study the binding of this compound to proteins and other biological macromolecules. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes and the nature of the intermolecular forces involved, such as hydrophobic and electrostatic interactions.
Emerging Applications in Niche Technologies
While alkylnaphthalene sulfonates are known for their use as dispersants and surfactants, for instance as superplasticizers in concrete, the specific applications for Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1) are not extensively documented in publicly available literature. atamanchemicals.com The unique combination of the naphthalene-1-sulfonate (B229774) anion and the 2-aminoethanol cation may offer properties suitable for specialized applications.
Future research could explore its potential in areas such as:
Corrosion Inhibition: The amine and sulfonate groups may act synergistically to protect metal surfaces.
Specialty Dyes and Pigments: Naphthalenesulfonic acids are precursors in dye synthesis. The properties of the 2-aminoethanol salt could be advantageous in specific dye formulations.
Electrochemical Applications: The ionic nature of the compound might make it suitable for use in electrolytes or as a component in electrochemical sensors.
Pharmaceutical Intermediates: The structural motifs are present in some biologically active molecules, suggesting potential as a building block in medicinal chemistry.
Integration of Multi-omics Data in Mechanistic Research
The advent of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the biological effects of chemical compounds in a holistic manner. Currently, there is a significant lack of such comprehensive data for Naphthalene-1-sulphonic acid, compound with 2-aminoethanol (1:1).
Future research should aim to integrate multi-omics data to elucidate the mechanisms of action of this compound. For instance, exposing model organisms or cell cultures to the compound and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles could reveal key biological pathways that are affected. This approach would be invaluable for identifying potential new applications and for understanding any potential biological impact. A recent study on childhood obesity, for example, identified naphthalenesulfonic acid as a differentially expressed metabolite, highlighting the power of metabolomics in uncovering unexpected biological associations.
Q & A
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train models on curated datasets (e.g., PubChem, ChEMBL) using descriptors like logP, molecular weight, and topological indices. Validate predictions with experimental benchmarks and employ cross-validation to avoid overfitting. Open-source tools like RDKit or COSMOtherm can streamline workflows .
Reproducibility and Reporting
Q. What minimal metadata standards ensure reproducibility in studies on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report detailed synthesis protocols (e.g., reaction time, purification steps), instrument settings, and raw data repositories (e.g., Zenodo, Figshare). Use standardized templates like MIAME for omics data .
Q. How should researchers address non-reproducible results in collaborative projects?
- Methodological Answer : Implement version-controlled electronic lab notebooks (ELNs) to track procedural variations. Conduct root-cause analysis (e.g., Ishikawa diagrams) to identify discrepancies in reagents, equipment calibration, or environmental conditions. Publish negative results to inform the community .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
